3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Overview
Description
3-methyl-6,7-dihydro-1H-indol-4(5H)-one is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
- Efficient synthesis methods for functionalized dihydro-1H-indol-4(5H)-ones, including 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, have been developed using catalyst-free, three-component reactions. These methods offer excellent yields under mild conditions and follow the group-assisted-purification (GAP) chemistry process, eliminating the need for traditional purification steps (Wang & Shi, 2013).
Development of Derivatives
- Derivatives of this compound, such as 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones and 3,7′-bis-indoles, have been synthesized using domino reactions of arylglyoxals with enamines. These methods are catalyst-free and provide a practical approach to constructing a variety of derivatives from easily obtained starting materials (Lu et al., 2015).
Antitumor Activity
- A class of compounds including 4-methyl-6,7-dihydro-1H-indol-4(5H)-one derivatives has shown promising antitumor activity. These compounds have been tested both in vitro and in vivo on various experimental tumor models, indicating their potential as antineoplastic agents (Nguyen et al., 1990).
Application in Organic Synthesis
- Methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives, a process involving reactions with aryl isocyanates and isothiocyanates. This showcases the use of indole derivatives in complex organic synthesis processes (Shestakov et al., 2009).
Medicinal Chemistry and Antibacterial Properties
- Compounds carrying the indole moiety, such as this compound, are known for their antibacterial and antifungal activities. They are used in medicinal chemistry and have been the focus of various synthetic methods due to their importance in drug development (Wang et al., 2019).
Properties
IUPAC Name |
3-methyl-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHVQHNXQVXZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402319 | |
Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6577-95-3 | |
Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.